molecular formula C10H15N3O B3007811 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine CAS No. 88786-19-0

3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine

Cat. No. B3007811
CAS RN: 88786-19-0
M. Wt: 193.25
InChI Key: AOLZOODACUUEQH-UHFFFAOYSA-N
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Description

The compound "3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. This particular derivative includes additional functional groups and structural complexity, such as a tetrahydropyridinyl group, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves multicomponent reactions, as seen in the electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, which uses an electrogenerated base from Meldrum’s acid and involves a condensation of aromatic aldehyde, Meldrum’s acid, and 5-methylpyrazol-3-amine . Another approach is the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain highly functionalized isoxazole derivatives . Additionally, microwave-assisted synthesis has been employed to create isoxazolo[5,4-b]pyridines and related heterocycles using aromatic aldehydes, tetronic acid or indan-1,3-dione, and 3-methylisoxazol-5-amine .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. For instance, the synthesis of tetrasubstituted isoxazolo[4,5-b]pyridines involves Friedlander condensation, and the structures of the products are determined using IR, NMR, and MS data . The molecular geometry can range from planar to boat conformations, as semiempirical calculations suggest for related pyrazolo[3,4-b]pyridine derivatives .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For example, 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles can be synthesized from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles . Additionally, isoxazoly] thioureas can react with ethyl bromopyruvate to yield a series of compounds, including acid hydrazides and oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity, which are essential for their potential application in various fields, such as pharmaceuticals. The green synthesis approach for tetrahydropyrazolo[3,4-b]pyridine-6-ones using sodium dodecyl sulfate in water highlights the importance of environmentally benign procedures and the impact of synthesis conditions on the properties of the final products .

Scientific Research Applications

Anticancer Activity

Research has indicated the potential of compounds with a tetrahydropyridine (THP) moiety, such as 3-Methyl-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)isoxazol-5-amine, in anticancer activities. A study by Redda & Gangapuram (2007) synthesized derivatives of 1,3,4-oxadiazolyl tetrahydropyridines to investigate their anticancer properties, revealing moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. Banpurkar, Wazalwar, & Perdih (2018) synthesized derivatives of 3-methyl-4H-isoxazol-5-one and tested their antibacterial and antifungal activities, finding them to be active against Staphylococcus aureus and displaying antifungal activity against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

Synthesis and Chemical Properties

Various studies have been conducted to synthesize and understand the chemical properties of molecules similar to this compound. For instance, Fleck, Mcwhorter, DeKam, & Pearlman (2003) described a process for preparing a key intermediate related to the molecule , highlighting the complexities and potential in pharmaceutical synthesis (Fleck et al., 2003).

Biological Evaluation and Novel Syntheses

Several research initiatives have synthesized novel compounds and evaluated their biological activities. Chowdhury, Abdellatif, Dong, & Knaus (2008), for example, synthesized a group of tetrahydropyridines and assessed their anti-inflammatory properties (Chowdhury et al., 2008). Additionally, Rao, Gopal Rao, & Prasanna (2014) developed a novel synthesis method for derivatives of tetrazol-1-yl benzonitriles, demonstrating the versatility and applicability of these compounds in various biological contexts (Rao, Gopal Rao, & Prasanna, 2014).

Photochemical Properties

The photochemistry of related molecules has also been studied. Ismael, Fausto, & Cristiano (2016) investigated the photochemical reactions of methyl-substituted aminotetrazoles, showing the influence of structural variations on reaction pathways (Ismael, Fausto, & Cristiano, 2016).

Future Directions

The future directions for this compound could involve further exploration of its biochemical and physiological effects, as well as its potential advantages and limitations in laboratory experiments. Additionally, its derivatives could be synthesized and tested for various activities, as demonstrated by Banpurkar, Wazalwar, & Perdih (2018) .

properties

IUPAC Name

3-methyl-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-9(10(11)14-12-7)8-3-5-13(2)6-4-8/h3H,4-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLZOODACUUEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CCN(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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